molecular formula C10H13ClF3NO B13512642 {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13512642
M. Wt: 255.66 g/mol
InChI Key: RUSBTDVCELOKKZ-UHFFFAOYSA-N
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Description

{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 3-methoxybenzaldehyde using reagents like trifluoromethyl iodide and a base.

    Reductive Amination: The key step involves the reductive amination of 3-methoxy-4-(trifluoromethyl)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: 3-Methoxy-4-(trifluoromethyl)phenyl halides.

Scientific Research Applications

Chemistry

In synthetic chemistry, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for designing new compounds.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the development of biochemical assays to explore its effects on various biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

The compound finds applications in the agrochemical industry as a precursor for synthesizing herbicides and pesticides. Its stability and reactivity make it suitable for large-scale production of agricultural chemicals.

Mechanism of Action

The mechanism by which {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(trifluoromethyl)aniline
  • 3-Methoxy-4-(trifluoromethyl)benzylamine
  • 4-Methoxy-3-(trifluoromethyl)phenylamine

Uniqueness

Compared to similar compounds, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to its combination of functional groups, which confer unique reactivity and biological activity. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring enhances its chemical stability and potential for diverse applications.

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

1-[3-methoxy-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(10(11,12)13)9(5-7)15-2;/h3-5,14H,6H2,1-2H3;1H

InChI Key

RUSBTDVCELOKKZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)C(F)(F)F)OC.Cl

Origin of Product

United States

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